Cas no 6103-82-8 (propan-2-yl (1,3-benzothiazol-2-ylsulfanyl)acetate)
6103-82-8 structure
Product Name:propan-2-yl (1,3-benzothiazol-2-ylsulfanyl)acetate
Numero CAS:6103-82-8
MF:C12H13NO2S2
MW:267.367120504379
CID:1624633
PubChem ID:719923
Update Time:2025-04-21
propan-2-yl (1,3-benzothiazol-2-ylsulfanyl)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- propan-2-yl (1,3-benzothiazol-2-ylsulfanyl)acetate
- acetic acid, 2-(2-benzothiazolylthio)-, 1-methylethyl ester
- Isopropyl (1,3-benzothiazol-2-ylsulfanyl)acetate
- CHEMBL1602711
- BDBM32104
- ChemDiv3_001545
- propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)ethanoate
- IDI1_020511
- DTXSID20976531
- HMS2327H15
- HMS1477G05
- propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
- BRD-K52690571-001-01-7
- AKOS001633882
- Propan-2-yl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
- 6103-82-8
- cid_719923
- 2-(1,3-benzothiazol-2-ylthio)acetic acid propan-2-yl ester
- 2-(1,3-benzothiazol-2-ylthio)acetic acid isopropyl ester
- MLS000061472
- isopropyl (1,3-benzothiazol-2-ylthio)acetate
- SMR000070651
-
- Inchi: 1S/C12H13NO2S2/c1-8(2)15-11(14)7-16-12-13-9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3
- Chiave InChI: WCMLSZGTZCUCPL-UHFFFAOYSA-N
- Sorrisi: S1C(=NC2C=CC=CC1=2)SCC(=O)OC(C)C
Proprietà calcolate
- Massa esatta: 267.03889
- Massa monoisotopica: 267.03877100g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 273
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 92.7Ų
Proprietà sperimentali
- PSA: 39.19
propan-2-yl (1,3-benzothiazol-2-ylsulfanyl)acetate Letteratura correlata
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
6103-82-8 (propan-2-yl (1,3-benzothiazol-2-ylsulfanyl)acetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso